3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Description
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Characterization
Research on structurally similar compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, has focused on developing convenient synthetic methods and spectral characterization. These methods involve acetylation, nucleophilic substitution reactions, and the synthesis of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. Such compounds are characterized using a variety of analytical techniques, including melting point, TLC, FTIR, ^1H NMR, ^13C NMR, and mass spectroscopy, laying the groundwork for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Antioxidant and Lubricating Properties
Derivatives of 4-hydroxy quinolinone, a structural motif related to the compound of interest, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. These studies utilize spectroscopy analysis for characterization and ASTM standards for assessing antioxidant efficiency, revealing potential applications in material science and industrial processes (Hussein, Ismail, & El-Adly, 2016).
Novel Synthetic Pathways
Research also encompasses novel synthetic pathways to dihydropyrindines and tetrahydroquinolines through multi-component processes, which are crucial for the development of compounds with potential pharmaceutical applications. These studies contribute to the broader understanding of synthetic chemistry and its application in creating novel therapeutic agents (Yehia, Polborn, & Müller, 2002).
Crystal Structure and DFT Studies
Crystal structure analysis and DFT studies of related compounds, such as ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions. These findings are essential for understanding the chemical and physical properties of new compounds, with implications for their functional applications in various domains (Filali Baba et al., 2019).
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-2-28-16-14-22-21(17-28)26(32)30(25(27-22)20-10-4-3-5-11-20)18-24(31)29-15-8-12-19-9-6-7-13-23(19)29/h3-7,9-11,13H,2,8,12,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZWAHKHHAFUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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